![molecular formula C19H17NO3 B4400184 1-{3-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4400184.png)
1-{3-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone
Descripción general
Descripción
1-{3-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit caspase activity. Caspases are a family of proteases that play an important role in programmed cell death, or apoptosis. Q-VD-OPh has been shown to be effective in blocking apoptosis in a variety of cell types, making it a valuable tool for studying the mechanisms of cell death and survival.
Mecanismo De Acción
1-{3-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone works by inhibiting the activity of caspases, which are proteases that play a key role in programmed cell death. Caspases are activated in response to a variety of signals, including DNA damage, oxidative stress, and cytokine signaling. Once activated, caspases cleave a variety of target proteins, leading to the breakdown of cellular structures and ultimately cell death. This compound blocks caspase activity by binding to the active site of the enzyme, preventing it from cleaving its target proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, this compound is able to block apoptosis in a variety of cell types, preventing the breakdown of cellular structures and promoting cell survival. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{3-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying caspase activity. This compound is also highly specific for caspases, meaning that it does not interfere with other cellular processes. However, this compound does have some limitations. It is not effective in blocking all forms of apoptosis, and its effectiveness can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research involving 1-{3-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone. One area of interest is the development of new caspase inhibitors that are more effective or have fewer side effects than this compound. Another area of interest is the use of this compound in combination with other drugs to enhance its effectiveness or target specific cell types. Finally, there is a need for further research into the mechanisms of caspase activation and inhibition, which may lead to the development of new therapies for diseases involving programmed cell death.
Aplicaciones Científicas De Investigación
1-{3-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone has been used in a wide range of scientific research applications, including the study of apoptosis, cancer biology, and neurodegenerative diseases. It has been shown to be effective in blocking apoptosis in a variety of cell types, including cancer cells, neurons, and immune cells. This compound has also been used to study the mechanisms of caspase activation and inhibition, providing valuable insights into the regulation of programmed cell death.
Propiedades
IUPAC Name |
1-[3-(2-quinolin-8-yloxyethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14(21)16-6-2-8-17(13-16)22-11-12-23-18-9-3-5-15-7-4-10-20-19(15)18/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUBQUOSCVIDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400104.png)
![1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4400118.png)
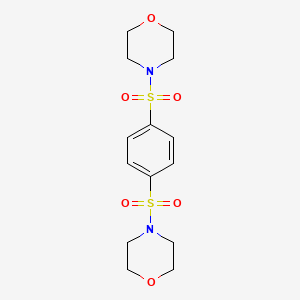
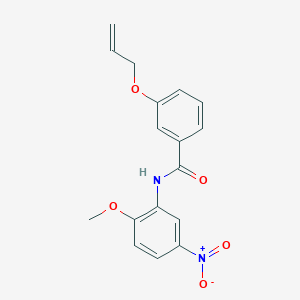
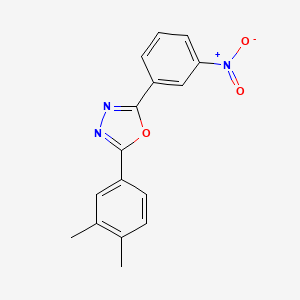
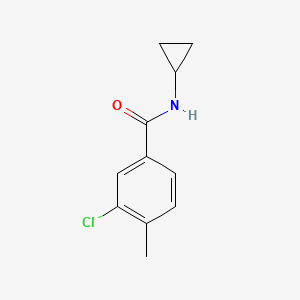
![ethyl 1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B4400153.png)
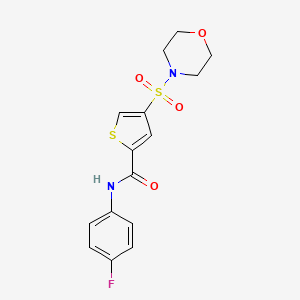
![3-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4400192.png)
![2,4-dichloro-N-(3-fluorophenyl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4400194.png)
![N-(4-butylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400199.png)
![1-[2-(2-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4400202.png)
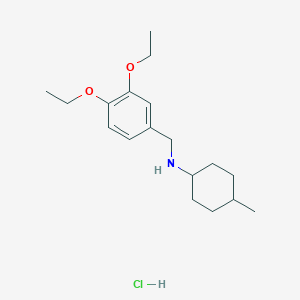
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4400218.png)